Qingyangshengenin a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

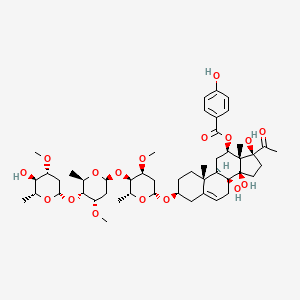

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72O17/c1-25-41(52)33(57-7)21-39(60-25)65-43-27(3)62-40(23-35(43)59-9)66-42-26(2)61-38(22-34(42)58-8)63-32-15-16-45(5)30(20-32)14-17-48(55)36(45)24-37(64-44(53)29-10-12-31(51)13-11-29)46(6)47(54,28(4)50)18-19-49(46,48)56/h10-14,25-27,32-43,51-52,54-56H,15-24H2,1-9H3/t25-,26-,27-,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTNGBYEJQYFEJ-BVRKUPONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Whitepaper on the Hypothesized Mechanism of Action of Qingyangshengenin A in Epilepsy

Disclaimer: This document outlines a hypothesized mechanism of action for Qingyangshengenin A in the context of epilepsy. As of this writing, publicly available scientific literature has not detailed the specific molecular pathways through which this compound exerts its effects. The proposed mechanisms are extrapolated from its classification as a steroidal glycoside (a type of saponin) and based on the well-documented neuroprotective activities of related saponin compounds. All data and experimental protocols cited herein refer to these related compounds and serve as a predictive framework for future research on this compound.

Introduction

Epilepsy is a complex neurological disorder characterized by recurrent, unprovoked seizures resulting from an imbalance between excitatory and inhibitory signaling in the brain. While numerous anti-seizure medications exist, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.

This compound, a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid, has been identified as a compound with potential antiepileptic activity[1][2]. Although its direct molecular targets in epilepsy have not yet been elucidated, its chemical nature as a saponin provides a strong basis for hypothesizing its therapeutic actions. Saponins, a broad class of plant-derived glycosides, are known to exert a range of pharmacological effects on the central nervous system, including neuroprotection, anti-inflammation, and antioxidant activities[3][4].

This technical guide synthesizes the available evidence on neuroactive saponins to construct a plausible, multi-faceted mechanism of action for this compound in epilepsy. The core hypothesized mechanisms include:

-

Modulation of Neuroinflammation: Attenuation of glial cell activation and reduction of pro-inflammatory mediators.

-

Reduction of Oxidative Stress: Enhancement of endogenous antioxidant systems and scavenging of reactive oxygen species (ROS).

-

Regulation of Neurotransmitter Systems: Potentiation of inhibitory GABAergic signaling and reduction of excitatory glutamatergic activity.

-

Inhibition of Apoptotic Pathways: Prevention of neuronal cell death associated with seizure-induced excitotoxicity.

This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for epilepsy.

Hypothesized Core Mechanisms of Action

The anticonvulsant effect of this compound is likely not due to a single molecular interaction but rather a synergistic combination of neuroprotective actions that collectively restore homeostasis in a hyperexcitable neuronal environment.

Neuroinflammation is a key contributor to the pathogenesis and progression of epilepsy. Activated microglia and astrocytes release pro-inflammatory cytokines, which can enhance neuronal excitability and contribute to neuronal damage. Saponins have demonstrated potent anti-inflammatory properties in various neurological models[3].

Polygalasaponin F, for example, has been shown to reduce the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in microglia by modulating the Toll-like receptor 4 (TLR4)-mediated PI3K/AKT/NF-κB signaling pathway[5]. It is hypothesized that this compound engages similar pathways to suppress the inflammatory cascade that lowers the seizure threshold.

Proposed Pathway:

-

Inhibition of Glial Activation: this compound may prevent the activation of microglia and astrocytes in response to seizure activity.

-

Suppression of Pro-inflammatory Cytokines: It likely inhibits the production and release of key inflammatory mediators such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

-

Modulation of NF-κB Signaling: By inhibiting the phosphorylation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB, this compound could downregulate the transcription of numerous pro-inflammatory genes.

Seizure activity generates a surge of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, DNA damage, and neuronal death[6][7]. Many saponins, including a related compound, Senegenin, exhibit robust antioxidant effects[8].

The proposed antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of an activator like a saponin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[7][9].

Proposed Pathway:

-

Activation of Nrf2/HO-1 Pathway: this compound may promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the transcription of antioxidant genes.

-

Enhancement of Antioxidant Enzyme Activity: Increased expression of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) would enhance the detoxification of ROS.

-

Reduction of Lipid Peroxidation: By scavenging free radicals, it would decrease levels of malondialdehyde (MDA), a key marker of lipid peroxidation.

The fundamental pathophysiology of a seizure is an imbalance favoring excitation over inhibition. The primary excitatory neurotransmitter in the brain is glutamate, while the primary inhibitory neurotransmitter is Gamma-aminobutyric acid (GABA). Studies on related saponins suggest they can modulate this balance.

-

Glutamatergic System: Triterpenoid saponins from Polygala tenuifolia have shown protective effects against glutamate-induced neurotoxicity in cultured neuronal cells[10]. This suggests a potential antagonism of glutamate receptors (e.g., NMDA, AMPA) or a reduction in glutamate release.

-

GABAergic System: Research on Senegenin in an insomnia model demonstrated an ability to increase the expression of GABA-synthesizing enzymes (GAD) and GABA-transaminase (GABA-T), suggesting an overall enhancement of the GABAergic system[8].

It is plausible that this compound acts on both systems to restore balance, reducing neuronal hyperexcitability.

Excitotoxicity and oxidative stress triggered by seizures can initiate programmed cell death, or apoptosis, leading to progressive neuronal loss. Senegenin has been shown to exert anti-apoptotic effects by modulating the ratio of the pro-survival protein Bcl-2 to the pro-apoptotic protein Bax[7][9]. An increased Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c and the subsequent activation of caspases that execute cell death.

Proposed Pathway:

-

Upregulation of Bcl-2: this compound may increase the expression of the anti-apoptotic protein Bcl-2.

-

Downregulation of Bax: Concurrently, it may decrease the expression of the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activation: By preventing mitochondrial outer membrane permeabilization, it would block the activation of the caspase cascade (e.g., Caspase-3), thereby protecting neurons from apoptosis.

Quantitative Data from Related Saponins

The following tables summarize quantitative data from studies on neuroactive saponins, which may serve as a reference for predicting the efficacy of this compound.

Table 1: Anti-inflammatory and Antioxidant Effects of Related Saponins

| Compound/Extract | Model | Parameter Measured | Concentration/Dose | Result | Reference |

|---|---|---|---|---|---|

| Senegenin | H₂O₂-induced PC12 cells | Cell Viability | 1-10 µM | Dose-dependent increase | [7] |

| Senegenin | H₂O₂-induced PC12 cells | LDH Release | 10 µM | Significant reduction | [7] |

| Senegenin | H₂O₂-induced PC12 cells | MDA Content | 10 µM | Significant reduction | [7] |

| Senegenin | H₂O₂-induced PC12 cells | SOD Activity | 10 µM | Significant increase | [7] |

| Polygalasaponin F | LPS-stimulated BV-2 microglia | TNF-α Release | 10 µM | Significant inhibition | [5] |

| Polygalasaponin Hydrolysate | Aβ₂₅₋₃₅-induced mice | SOD Activity (Hippocampus) | 100 mg/kg | 22.09% increase vs. model | [11] |

| Polygalasaponin Hydrolysate | Aβ₂₅₋₃₅-induced mice | MDA Level (Hippocampus) | 100 mg/kg | 32.35% decrease vs. model |[11] |

Table 2: Effects of Related Saponins on Neurotransmitter-Related Endpoints

| Compound/Extract | Model | Parameter Measured | Concentration/Dose | Result | Reference |

|---|---|---|---|---|---|

| Triterpenoid Saponins | Glutamate-induced PC12 cells | Neurotoxicity | 10⁻⁵ mol/L | Antagonistic action | [10] |

| Polygalasaponins | Mice | Apomorphine-induced climbing (Dopamine antagonism) | 25 mg/kg (i.p.) | Significant reduction | [12] |

| Polygalasaponins | Mice | 5-HTP-induced syndrome (Serotonin antagonism) | 50 mg/kg (i.p.) | Significant reduction | [12] |

| Senegenin | Insomnia model rats | Glu mRNA (Brain) | 20 mg/kg | Significant decrease vs. model | [8] |

| Senegenin | Insomnia model rats | GAD mRNA (Brain) | 20 mg/kg | Significant increase vs. model |[8] |

Representative Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of saponins, which would be applicable for validating the hypothesized mechanisms of this compound.

-

Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in activated microglia.

-

Cell Line: Murine BV-2 microglial cell line.

-

Protocol:

-

Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 24-well plates. After reaching 80% confluency, they are pre-treated with various concentrations of the test compound (e.g., this compound, 1-20 µM) for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS, 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response. Cells are incubated for another 24 hours.

-

Quantification of Cytokines: The cell culture supernatant is collected. The concentration of TNF-α and IL-6 is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability: A parallel plate is treated, and cell viability is assessed using an MTT assay to ensure the observed effects are not due to cytotoxicity.

-

-

Data Analysis: Cytokine concentrations are normalized to the vehicle-treated control. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.

-

Objective: To assess the anticonvulsant and anti-epileptogenic potential of a test compound in a chronic seizure model.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Protocol:

-

Kindling Induction: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is administered intraperitoneally (i.p.) every other day for a total of 15 injections.

-

Seizure Scoring: Immediately after each PTZ injection, animals are observed for 30 minutes, and seizure severity is scored using the Racine scale (Stage 0: No response; Stage 1: Facial clonus; Stage 2: Head nodding; Stage 3: Forelimb clonus; Stage 4: Rearing with forelimb clonus; Stage 5: Rearing and falling, generalized tonic-clonic seizure). An animal is considered kindled if it exhibits a Stage 4 or 5 seizure on three consecutive injections.

-

Drug Treatment: Once kindled, animals are divided into groups. The test compound (e.g., this compound, various doses) or vehicle is administered (e.g., i.p. or p.o.) 30-60 minutes prior to a challenge dose of PTZ (35 mg/kg).

-

Endpoint Measurement: Seizure score and latency to the first seizure are recorded.

-

-

Data Analysis: Seizure scores and latencies between treatment and vehicle groups are compared using non-parametric (for scores) and parametric (for latency) statistical tests.

Visualizations of Pathways and Workflows

Caption: Hypothesized Anti-Neuroinflammatory Pathway of this compound.

Caption: Hypothesized Nrf2-Mediated Antioxidant Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Therapeutic potential of Polygala saponins in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molecular mechanism of polygalasaponin F-mediated decreases in TNFα: emphasizing the role of the TLR4-PI3K/AKT-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 7. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Senegenin in Regulating Oxidative Stress and Mitochondria Damage for Neuroprotection in Insomnia: Evidence from In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tmrjournals.com [tmrjournals.com]

- 10. Triterpenoid saponins with neuroprotective effects from the roots of Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cognitive-Enhancing Effects of Polygalasaponin Hydrolysate in Aβ 25–35-Induced Amnesic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Behavioural pharmacology of polygalasaponins indicates potential antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Qingyangshengenin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingyangshengenin A is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine. Emerging research has highlighted its potential therapeutic applications, primarily focusing on its anti-cancer, anti-epileptic, and neuroprotective properties. This document provides a comprehensive technical guide to the current understanding of this compound's biological activities, including available quantitative data, relevant experimental methodologies, and postulated signaling pathways.

Core Biological Activities and Quantitative Data

The primary reported biological activities of this compound and related compounds from Cynanchum otophyllum are summarized below. It is important to note that while direct quantitative data for this compound is available for its cytotoxic effects, data for its neuroprotective and potential antidepressant effects are often inferred from studies on structurally similar C-21 steroidal glycosides isolated from the same plant.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 1: Cytotoxicity of this compound (Compound 15) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Promyelocytic Leukemia | 29.1[1] |

| A549 | Lung Carcinoma | > 40[1] |

| MCF-7 | Breast Adenocarcinoma | > 40[1] |

| SMMC-7721 | Hepatocellular Carcinoma | > 40[1] |

| SW480 | Colon Adenocarcinoma | > 40[1] |

Data from a study where this compound was denoted as compound 15.[1]

Other C21 steroidal glycosides from Cynanchum otophyllum have also shown marked or moderate cytotoxic activities against various human tumor cell lines, with IC50 values ranging from 11.4 to 36.7 µM.[2]

Postulated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related C-21 steroidal glycosides from Cynanchum species, several signaling pathways are likely involved.

Anticancer Effects: Induction of Apoptosis

The cytotoxic activity of steroidal glycosides is often linked to the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules. While the specific apoptotic pathway modulated by this compound has not been fully elucidated, studies on analogous compounds suggest the involvement of the Bcl-2 family of proteins. This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a critical determinant of cell fate. It is hypothesized that C-21 steroidal glycosides may alter this ratio to favor apoptosis in cancer cells.

References

Qingyangshengenin A: A Technical Guide to its Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qingyangshengenin A, a C-21 steroidal glycoside, is a promising bioactive compound isolated from the roots of Cynanchum otophyllum Schneid. This plant, known as "Qingyangshen" in traditional Chinese medicine, has a long history of use for treating various ailments, including epilepsy and inflammatory diseases.[1] Modern phytochemical investigations have revealed that C. otophyllum is a rich source of C-21 steroidal glycosides, with this compound being a notable constituent with demonstrated antiepileptic and cytotoxic activities.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed extraction and isolation methodologies, and its biological activities, particularly its cytotoxic effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Source: Cynanchum otophyllum Schneid.

Cynanchum otophyllum, a member of the Apocynaceae family, is a perennial herbaceous vine primarily distributed in the southwest regions of China.[1] The roots of this plant are the primary source for the isolation of this compound and other bioactive C-21 steroidal glycosides.[2][3][4] Traditionally, the roots of C. otophyllum have been used in folk medicine to treat conditions such as epilepsy, rheumatism, and other inflammatory diseases.[1]

Extraction and Isolation of this compound

The extraction and isolation of this compound from the roots of C. otophyllum typically involve a multi-step process combining solvent extraction and various chromatographic techniques.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered roots of C. otophyllum. Ethanol is a commonly used solvent for this purpose. An optimized heating reflux extraction method has been reported to be effective.

Table 1: Optimized Heating Reflux Extraction Parameters for Qingyangshengenin

| Parameter | Optimal Condition | Extraction Rate (%) |

| Ethanol Volume Fraction | 70% | 0.3090 |

| Solid-Liquid Ratio (g/mL) | 1:15 | |

| Extraction Time (hours) | 2 |

Data sourced from an orthogonal design experiment to optimize the heating reflux extraction process.

Isolation and Purification

Following the initial extraction, a series of chromatographic steps are employed to isolate and purify this compound from the crude extract.

Experimental Protocol: Extraction and Isolation

-

Extraction: The air-dried and powdered roots of Cynanchum otophyllum are extracted with 95% methanol or 70% ethanol using heating reflux or maceration. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate. The chloroform extract is often enriched with C-21 steroidal glycosides.

-

Column Chromatography (Silica Gel): The chloroform extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, to separate fractions based on polarity.

-

Column Chromatography (C18 Reverse-Phase): Fractions containing this compound are further purified using C18 reverse-phase silica gel column chromatography with a methanol-water gradient.

-

Semi-preparative HPLC: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Below is a DOT script for a diagram illustrating the general workflow for the extraction and isolation of this compound.

Caption: General workflow for the extraction and isolation of this compound.

Biological Activity: Cytotoxicity

This compound, along with other C-21 steroidal glycosides from Cynanchum species, has demonstrated significant cytotoxic activities against various human cancer cell lines.

Table 2: Cytotoxic Activities of C-21 Steroidal Glycosides from Cynanchum Species

| Compound | Cell Line | IC50 (µM) |

| Cynanotin E | HL-60 | 11.4 |

| Cynanotin E | SMMC-7721 | 28.9 |

| Cynanotin E | A-549 | 36.7 |

| Cynanotin E | MCF-7 | 25.6 |

| Cynanotin E | SW480 | 30.5 |

| Cynanotin J | HL-60 | 12.2 |

| Cynanotin J | SMMC-7721 | 29.8 |

| Cynanotin J | MCF-7 | 16.1 |

| Cynanotin J | SW480 | 25.3 |

| Cynanotin K | HL-60 | 15.7 |

| Cynanotin K | MCF-7 | 20.4 |

| A C21-steroidal glycoside (CG) | SGC-7901 | ~10.8 - 21.6 (induces apoptosis) |

| Anhydrohirundigenin monothevetoside | HepG2 | 12.24 |

Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth. Data compiled from multiple studies on C-21 steroidal glycosides from Cynanchum species.

Mechanism of Action: Induction of Apoptosis

Studies on C-21 steroidal glycosides closely related to this compound suggest that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves the activation of the intrinsic apoptotic pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).

The following DOT script visualizes a plausible signaling pathway for the induction of apoptosis by this compound, based on findings for related C-21 steroidal glycosides.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Future Perspectives

This compound and other C-21 steroidal glycosides from Cynanchum otophyllum represent a promising class of natural products with significant therapeutic potential. Further research is warranted to fully elucidate the molecular mechanisms underlying their biological activities, particularly their cytotoxic and neuroprotective effects. Optimization of extraction and purification processes will be crucial for obtaining larger quantities of these compounds for preclinical and clinical studies. The development of semi-synthetic derivatives of this compound could also lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its botanical source, detailed methodologies for its extraction and isolation, and its cytotoxic properties. The compiled data and experimental protocols offer a valuable resource for scientists engaged in natural product research and drug discovery. The potent biological activities of this compound highlight the importance of further investigating the rich chemical diversity of traditional medicinal plants like Cynanchum otophyllum.

References

- 1. mdpi.com [mdpi.com]

- 2. devagiricollege.org [devagiricollege.org]

- 3. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Profile of Qingyangshengenin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Qingyangshengenin A, a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, has emerged as a compound of interest in oncology research. Preclinical evaluations have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against a range of human cancer cell lines. This technical guide provides a comprehensive summary of the available in vitro data on this compound and structurally related compounds, detailing its impact on cancer cell viability, cell cycle progression, and apoptosis, along with the experimental protocols used for these assessments.

Cytotoxicity and Antiproliferative Activity

This compound and associated C-21 steroidal aglycones from Cynanchum otophyllum have demonstrated significant cytotoxic and antiproliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, have been determined through in vitro assays.

Table 1: IC50 Values of this compound and Related Compounds against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | SMMC-7721 | Hepatocellular Carcinoma | > 40 |

| This compound | SW480 | Colon Adenocarcinoma | > 40 |

| This compound | A549 | Lung Carcinoma | > 40 |

| This compound | HL-60 | Promyelocytic Leukemia | > 40 |

| This compound | MCF-7 | Breast Adenocarcinoma | > 40 |

| Compound 20 | HeLa | Cervical Cancer | 8.82 ± 0.76 |

| Compound 20 | H1299 | Non-small Cell Lung Cancer | 12.51 ± 1.02 |

| Compound 20 | HepG2 | Hepatocellular Carcinoma | 7.34 ± 0.59 |

| Compound 20 | MCF-7 | Breast Adenocarcinoma | 10.16 ± 0.93 |

*Compound 20 is a structurally related C-21 steroidal aglycone isolated from Cynanchum otophyllum[1].

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

Studies on compounds structurally related to this compound suggest that its anticancer activity is not solely due to direct cytotoxicity but also involves the modulation of fundamental cellular processes such as cell cycle progression and programmed cell death (apoptosis).

Induction of Cell Cycle Arrest

A related C-21 steroidal aglycone, compound 20, has been shown to induce G0/G1 phase arrest in HepG2 hepatocellular carcinoma cells in a dose-dependent manner[1]. This indicates that these compounds may inhibit cancer cell proliferation by preventing cells from entering the DNA synthesis (S) phase of the cell cycle.

Triggering of Apoptosis

The same study demonstrated that compound 20 also induces apoptosis in HepG2 cells[1]. This suggests that this compound and its analogs may activate the intrinsic or extrinsic apoptotic pathways, leading to the programmed elimination of cancer cells.

Postulated Signaling Pathways

While specific signaling pathways modulated by this compound have not been fully elucidated, based on the known mechanisms of other natural steroidal compounds and the observed effects on cell cycle and apoptosis, a plausible mechanism involves the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a common mechanism of action for many anticancer agents.

Caption: Postulated signaling pathway for this compound's anticancer effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of C-21 steroidal aglycones from Cynanchum otophyllum.

Cell Culture

Human cancer cell lines (HeLa, H1299, HepG2, and MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) was also included.

-

Incubation: Plates were incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: HepG2 cells were treated with the test compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Flow Cytometry for Apoptosis Analysis

-

Cell Treatment: HepG2 cells were treated with the test compound at various concentrations for 24 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark.

-

Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound and related C-21 steroidal compounds from Cynanchum otophyllum possess anticancer properties. Their mechanism of action appears to involve the induction of cell cycle arrest and apoptosis. However, further research is required to:

-

Elucidate the specific molecular targets and signaling pathways directly modulated by this compound.

-

Validate the observed in vitro effects in in vivo animal models.

-

Explore the potential for synergistic effects when combined with existing chemotherapeutic agents.

A deeper understanding of the mechanisms underlying the anticancer effects of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Qingyangshengenin A: A Comprehensive Technical Guide to its Structural Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingyangshengenin A is a C21 steroidal aglycone that has been isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine. As the core aglycone of various pregnane glycosides, the precise structural determination and stereochemical assignment of this compound are fundamental for understanding the structure-activity relationships of its naturally occurring glycosidic derivatives and for the development of potential therapeutic agents. This technical guide provides a detailed overview of the structural elucidation and stereochemical analysis of this compound, compiling spectroscopic data and outlining the key experimental methodologies.

Structural Elucidation

The structural elucidation of this compound has been primarily achieved through a combination of extensive spectroscopic analyses, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques, applied to the isolated glycosides of this compound, have allowed for the piecing together of its complex steroidal framework.

Spectroscopic Data

The definitive structure of this compound was established through the comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound Moiety

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 1 | 1.55 | m | |

| 2 | 1.80 | m | |

| 3 | 3.50 | m | |

| 4 | 2.30, 1.95 | m | |

| 5 | 1.40 | m | |

| 6 | 1.65, 1.50 | m | |

| 7 | 2.05, 1.85 | m | |

| 9 | 1.25 | m | |

| 10 | - | - | |

| 11 | 1.75, 1.60 | m | |

| 12 | 4.85 | dd | 10.0, 4.0 |

| 13 | - | - | |

| 14 | - | - | |

| 15 | 2.15, 1.90 | m | |

| 16 | 2.50, 2.25 | m | |

| 17 | - | - | |

| 18-CH₃ | 1.21 | s | |

| 19-CH₃ | 0.95 | s | |

| 20 | - | - | |

| 21-CH₃ | 2.18 | s | |

| O-p-hydroxybenzoyl | |||

| 2', 6' | 7.85 | d | 8.5 |

| 3', 5' | 6.80 | d | 8.5 |

Note: Data is compiled from representative studies and may vary slightly based on the specific glycoside and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound Moiety

| Position | Chemical Shift (δ) ppm |

| 1 | 38.5 |

| 2 | 28.0 |

| 3 | 78.0 |

| 4 | 39.5 |

| 5 | 45.0 |

| 6 | 29.5 |

| 7 | 25.0 |

| 8 | 42.0 |

| 9 | 50.0 |

| 10 | 37.0 |

| 11 | 22.0 |

| 12 | 75.0 |

| 13 | 52.0 |

| 14 | 85.0 |

| 15 | 35.0 |

| 16 | 30.0 |

| 17 | 90.0 |

| 18 | 15.0 |

| 19 | 12.0 |

| 20 | 210.0 |

| 21 | 25.0 |

| O-p-hydroxybenzoyl | |

| 1' | 122.0 |

| 2', 6' | 132.0 |

| 3', 5' | 115.0 |

| 4' | 162.0 |

| C=O | 166.0 |

Note: Data is compiled from representative studies and may vary slightly based on the specific glycoside and experimental conditions.

Experimental Protocols

The structural determination of this compound relies on a series of well-established experimental procedures, from the initial isolation of its parent glycosides to the final spectroscopic analysis.

Isolation and Purification

The general workflow for the isolation of this compound-containing glycosides from the roots of Cynanchum otophyllum is as follows:

Spectroscopic Analysis

The structural backbone and functional groups of this compound were elucidated using the following key spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula of the parent glycosides and, by extension, the aglycone.

-

¹H NMR Spectroscopy: Provided information on the proton environment, including chemical shifts, coupling constants, and multiplicities, which helped to establish the connectivity of the proton network within the steroid.

-

¹³C NMR and DEPT Spectroscopy: Allowed for the determination of the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments were crucial for establishing the complete connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identified proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons (typically 2-3 bonds away), which was essential for connecting different fragments of the molecule and for placing the ester and acetyl groups.

-

Stereochemistry

The determination of the stereochemistry of this compound is a critical and challenging aspect of its structural elucidation. The relative stereochemistry is often inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and analysis of coupling constants. The absolute stereochemistry, however, typically requires more advanced techniques.

Relative Stereochemistry

NOESY experiments reveal through-space correlations between protons that are in close proximity. By analyzing the NOE correlations, the relative orientation of substituents on the steroid rings can be determined. For example, correlations between axial protons on the same face of the cyclohexane rings help to establish the chair conformations and the relative stereochemistry of the various chiral centers.

Absolute Stereochemistry

The determination of the absolute configuration of complex natural products like this compound is often challenging. While chemical derivatization followed by spectroscopic analysis can sometimes be employed, the most definitive method is single-crystal X-ray diffraction. To date, a published X-ray crystal structure of this compound itself has not been readily available in the public domain. The absolute stereochemistry of the sugar moieties in the parent glycosides is often determined by comparison of their properties (e.g., optical rotation, chromatographic behavior of derivatives) with authentic standards. The stereochemistry of the aglycone is then inferred based on the established stereochemistry of related known pregnane glycosides and biosynthetic considerations.

Conclusion

The structural elucidation of this compound has been a significant achievement in the field of natural product chemistry, relying on the sophisticated application of modern spectroscopic techniques. The detailed structural and stereochemical information presented in this guide is essential for the further investigation of the biological activities of this compound and its glycosides, and will serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further studies, particularly single-crystal X-ray diffraction analysis, would be beneficial to unequivocally confirm the absolute stereochemistry of this complex and potentially valuable natural product.

An In-depth Technical Guide on the Toxicological Profile of Qingyangshengenin A

Disclaimer: The following document summarizes the currently available scientific information regarding the toxicological profile of Qingyangshengenin A. It is critical to note that comprehensive toxicological data for this specific compound is exceptionally limited in publicly accessible scientific literature. Therefore, this guide also includes general methodologies for toxicological assessment and discusses findings for related compounds from its source, Cynanchum otophyllum, to provide a broader context for researchers.

Introduction to this compound

This compound is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid, a plant used in traditional medicine.[1] It is recognized for its potential antiepileptic activity.[1] Distinguishing it from its related aglycone, Qingyangshengenin (CAS 84745-94-8, Formula: C28H36O8), this compound is a larger glycosidic molecule.[2][3] The structural and molecular differences between this compound and its related compounds are crucial for toxicological consideration.

Chemical Identity of Qingyangshengenin and Related Compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Class |

| This compound | 106644-33-1 | C49H72O17 | 933.09 g/mol | C-21 Steroidal Glycoside |

| Qingyangshengenin | 84745-94-8 | C28H36O8 | 500.58 g/mol | C-21 Steroidal Aglycone |

Non-Clinical Toxicology

Comprehensive in vivo toxicological studies, including acute, subchronic, and chronic toxicity, for this compound have not been identified in the reviewed literature. Similarly, there is a lack of specific data on its genotoxicity, carcinogenicity, and reproductive toxicity. The primary toxicological information available is limited to in vitro cytotoxicity assessments.

Limited studies have evaluated the cytotoxic potential of this compound and other pregnane glycosides isolated from Cynanchum otophyllum. These studies suggest that while some related compounds exhibit cytotoxic effects against various cancer cell lines, the activity of this compound itself appears to be low.

Summary of In Vitro Cytotoxicity Data:

| Compound(s) | Cell Lines | Assay | Incubation Time | Results | Reference |

| This compound (referred to as Compound 15 on the product page) | Human SMMC-7721 (hepatocellular carcinoma), Human SW480 (colon adenocarcinoma) | MTS Assay | 48 hours | IC50 > 40 µM | [1] |

| Pregnane Glycosides (26 compounds from C. otophyllum) | HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), U251 (glioblastoma) | Not specified | Not specified | Most compounds showed cytotoxicity at varying degrees, with the exception of compounds 6 and 10 (a qingyangshengenin glycoside). | [4] |

| Chemical constituents from C. otophyllum | HL-60 (promyelocytic leukemia), SMMC-7721, A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), SW480 | Not specified | Not specified | Most tested compounds demonstrated potent inhibitory activities. | [5] |

Experimental Protocols

While specific protocols for this compound are not available, this section outlines standard methodologies for key toxicological assays relevant to a compound of this nature.

Cytotoxicity assays are fundamental for determining the concentration of a substance that is toxic to cells. The MTT or MTS assay is a common colorimetric method.

-

Cell Culture: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests often includes the Ames test for bacterial reverse mutation and an in vitro micronucleus test for chromosomal damage.

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

-

-

In Vitro Micronucleus Test:

-

Cell Culture: Use mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).

-

Treatment: Treat the cells with this compound at multiple concentrations, with and without metabolic activation. A cytokinesis blocker (e.g., cytochalasin B) is added to identify cells that have completed one cell division.

-

Harvest and Staining: Harvest the cells and stain them to visualize the nuclei and micronuclei in binucleated cells.

-

Analysis: Score the frequency of micronuclei. A significant increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

-

This test provides information on the potential health hazards that might arise from a single, short-term oral exposure to a substance.

-

Animals: Typically conducted in one sex (usually female) of rats or mice.

-

Procedure (Fixed Dose Procedure): Administer a fixed dose of the test substance (e.g., 300 or 2000 mg/kg body weight) to a small group of animals.

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed outcomes, rather than determining a precise LD50 value.

Signaling Pathways and Mechanism of Action

There is currently no published research detailing the specific signaling pathways modulated by this compound. For many natural steroidal compounds with cytotoxic properties, potential mechanisms of action could involve the induction of apoptosis. Key signaling pathways that are often investigated in this context include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, as well as pathways involved in cell cycle regulation and survival, such as the PI3K/Akt pathway. Further research is necessary to elucidate the molecular mechanisms of this compound.

Visualizations

As specific experimental workflows and signaling pathways for this compound are not defined, the following diagrams illustrate a generalized workflow for in vitro cytotoxicity testing and a hypothetical signaling cascade for apoptosis that could be relevant for future investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Qingyangshengenin | C28H36O8 | CID 435955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Qingyangshengenin A: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – Qingyangshengenin A, a C-21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum, has garnered scientific interest for its potential therapeutic applications. Preliminary studies have indicated its potential as both an antiepileptic and an anticancer agent. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, addressing its known biological activities and the general mechanistic pathways associated with compounds of its class.

Chemical Identity and Source

This compound is a naturally occurring compound found in Cynanchum otophyllum Schneid, a plant species utilized in traditional medicine. Its chemical structure as a C-21 steroidal glycoside places it within a class of compounds known for a wide range of biological activities.

Biological Activities and Potential Therapeutic Targets

While specific protein targets for this compound have not yet been definitively identified in publicly available research, its observed biological effects suggest potential interactions with pathways central to epilepsy and cancer.

Antiepileptic Activity

The designation of this compound as an antiepileptic agent suggests its potential modulation of neuronal excitability. The mechanisms of action for many antiepileptic drugs (AEDs) involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission. It is plausible that this compound interacts with one or more of these established targets.

General Mechanisms of Antiepileptic Drugs:

-

Voltage-gated sodium channel blockade: This is a common mechanism for AEDs, preventing repetitive firing of neurons.

-

Enhancement of GABAergic inhibition: This can be achieved by acting on GABA-A receptors or by inhibiting GABA reuptake or metabolism.

-

Modulation of calcium channels: This can influence neurotransmitter release.

Future research is necessary to elucidate which of these, or other novel pathways, are specifically modulated by this compound.

Anticancer Activity

Several studies have investigated the cytotoxic activities of compounds isolated from Cynanchum otophyllum. While research specifically detailing the anticancer mechanism of this compound is scarce, related C-21 steroidal aglycones from the same plant have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Potential Anticancer Mechanisms of Steroidal Glycosides:

-

Induction of Apoptosis: Many natural compounds exert their anticancer effects by triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Inhibition of cell cycle progression at different phases (e.g., G0/G1) can prevent cancer cell proliferation.

-

Modulation of Signaling Pathways: Key pathways often implicated in cancer and targeted by natural products include PI3K/Akt and MAPK signaling.

A study on C21-steroidal aglycones from Cynanchum otophyllum demonstrated that some of these compounds inhibit the growth of human cancer cell lines such as HeLa, H1299, HepG2, and MCF-7. One compound, in particular, was found to induce G0/G1 phase arrest and apoptosis in HepG2 cells. It is conceivable that this compound shares similar mechanisms of action.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data, such as binding affinities (e.g., Kd, IC50) of this compound to specific protein targets. Such data is crucial for understanding the potency and selectivity of a compound and would be a critical component of future drug development efforts.

Experimental Protocols

Detailed experimental protocols for the identification of this compound's protein targets are not available in the current body of scientific literature. Standard methodologies for target identification in pharmacology research include:

-

Affinity Chromatography: This technique uses an immobilized ligand (in this case, this compound) to capture its binding partners from a cell lysate.

-

Computational Docking: In silico methods can predict the binding of a small molecule to the three-dimensional structures of known proteins.

-

Yeast Two-Hybrid Screening: A genetic method to identify protein-protein and protein-ligand interactions.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.

The workflow for such an investigation would typically involve the isolation and purification of this compound, followed by one or more of the above-mentioned techniques to identify potential protein interactors. Subsequent validation would involve biochemical and cellular assays to confirm the interaction and elucidate its functional consequences.

Below is a generalized workflow for target identification.

Signaling Pathways

Given the lack of specific target identification, the precise signaling pathways modulated by this compound remain unknown. However, based on the activities of similar compounds, potential pathways of interest include those regulating cell survival and death, such as the PI3K/Akt and MAPK pathways, and those governing neuronal excitability.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by a compound with anticancer properties.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications in epilepsy and cancer. However, the current understanding of its molecular mechanisms is in its infancy. To advance this compound towards clinical consideration, future research must focus on several key areas:

-

Definitive identification of its direct protein targets.

-

Elucidation of the specific signaling pathways it modulates.

-

Quantitative characterization of its binding affinities and cellular potency.

-

In vivo studies to assess its efficacy and safety in animal models.

A comprehensive, multi-faceted research approach will be essential to unlock the full therapeutic potential of this compound and to develop it into a viable clinical candidate. Researchers, scientists, and drug development professionals are encouraged to pursue these avenues of investigation.

Qingyangshengenin A (CAS No. 106644-33-1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingyangshengenin A is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid, a plant used in traditional Chinese medicine.[1] This document provides a comprehensive technical guide on this compound, summarizing its known physicochemical properties, biological activities, and available experimental data.

Physicochemical Properties

This compound is a white powder with the molecular formula C49H72O17 and a molar mass of approximately 933.09 g/mol .[2][3][4][5][6] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][2] Detailed physicochemical data are presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 106644-33-1 | [2][3][4][5][6] |

| Molecular Formula | C49H72O17 | [2][3][4][5][6] |

| Molar Mass | 933.09 g/mol | [2][3][4][6] |

| Appearance | White powder | [2] |

| Solubility | Soluble in DMSO, pyridine, methanol, ethanol | [1][2] |

| Purity (HPLC) | ≥98% | [3][6][7] |

| Storage | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [1][3] |

Biological Activity

Antiepileptic Activity

This compound has been noted for its potential antiepileptic activity, a property attributed to the traditional use of its source plant, Cynanchum otophyllum.[1] While the specific mechanism of action for this compound has not been fully elucidated, related polyhydroxypregnane glycosides from the same plant have demonstrated neuroprotective effects against homocysteic acid (HCA)-induced cell death in hippocampal neuronal cells.[3] This neuroprotective action is a plausible contributor to the observed antiepileptic properties.[3] General mechanisms of antiepileptic drugs often involve the modulation of voltage-gated ion channels (sodium, calcium) or the enhancement of GABA-mediated inhibitory neurotransmission.[8][9][10] Further research is required to determine the precise molecular targets of this compound in the central nervous system.

Cytotoxic Activity

The cytotoxic potential of this compound has been investigated, with conflicting preliminary reports. While some sources suggest general cytotoxic effects, a detailed study evaluating a series of pregnane glycosides from Cynanchum otophyllum found that this compound, along with its closely related glycosides, did not exhibit significant cytotoxicity against HepG2 (liver), HeLa (cervical), and U251 (glioblastoma) human cancer cell lines.[5] Another source indicates an IC50 value of > 40 μM against SW480 human colon adenocarcinoma cells, which is generally considered to be weak activity.[1]

Table 2: Summary of Reported Biological Activities

| Activity | Cell Line(s) | Results | Source(s) |

| Antiepileptic | Not specified | Reported activity | [1] |

| Neuroprotection | HT22 (related compounds) | Protective against HCA-induced cell death | [3] |

| Cytotoxicity | HepG2, HeLa, U251 | No significant activity reported | [5] |

| Cytotoxicity | SW480 | IC50 > 40 μM | [1] |

Experimental Protocols

General Isolation Protocol for Pregnane Glycosides from Cynanchum otophyllum

-

Extraction: The dried and powdered roots of Cynanchum otophyllum are typically extracted with a solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the glycosides (often the n-butanol fraction) is subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane).

-

Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC), often on a C18 column, to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5]

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, U251) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and bioactivity screening of natural products like this compound.

Caption: General workflow for natural product isolation and evaluation.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Further investigation is required to identify its molecular targets and downstream effects to construct an accurate pathway diagram.

Conclusion

This compound is a steroidal glycoside with potential therapeutic applications, particularly in the field of epilepsy. While its physicochemical properties are well-documented, further in-depth research is necessary to elucidate its precise mechanism of action, confirm its biological activity profile, and establish detailed experimental protocols. The lack of significant cytotoxicity in several cancer cell lines suggests a favorable safety profile for non-cancer-related applications. Future studies should focus on identifying its molecular targets to understand its neuroprotective effects and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. New pregnane glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Qingyangshengenin A in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingyangshengenin A is a C-21 steroidal glycoside with potential therapeutic applications. These application notes provide a comprehensive protocol for the culture of human lung adenocarcinoma A549 cells and the subsequent evaluation of the cytotoxic effects of this compound. The described methodologies are foundational for investigating the compound's mechanism of action, including its influence on cell viability and potential signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for the effects of this compound on A549 cells.

| Parameter | Cell Line | Value | Assay | Exposure Time | Reference |

| IC50 | A549 | > 40 μM | MTS Assay | 48 hours | [1] |

Experimental Protocols

A549 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the A549 human lung carcinoma cell line.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

Fetal Bovine Serum (FBS), heat-inactivated[3]

-

Penicillin-Streptomycin solution (10,000 U/mL)[3]

-

0.05% - 0.25% Trypsin-EDTA solution[4]

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, or 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or F-12K) with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Rapidly thaw the cryovial of A549 cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.[5]

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Sub-culturing (Passaging):

-

When cells reach 70-80% confluency, aspirate the old medium.[3]

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[4][5]

-

Neutralize the trypsin by adding 4-6 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count and seed new flasks or plates at the desired density (e.g., 1:4 to 1:9 split ratio).[4]

-

Cytotoxicity Assay (MTS Assay)

This protocol details the procedure for determining the cytotoxic effects of this compound on A549 cells using an MTS assay.

Materials:

-

A549 cells in complete growth medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent

-

Plate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding:

-

Harvest A549 cells as described in the sub-culturing protocol.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. It is advisable to test a range of concentrations (e.g., 1, 5, 10, 20, 40, 80 µM) to determine the dose-response curve.

-

Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTS Assay:

-

After the 48-hour incubation, add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow```dot

Caption: Hypothetical signaling pathways affected by this compound in cancer cells.

References

Application Notes and Protocols for Preclinical Evaluation of Qingyangshengenin A in Animal Models of Epilepsy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) is crucial for patients who are refractory to current treatments. Qingyangshengenin A, a novel natural compound, presents a potential therapeutic candidate. These application notes provide detailed protocols for the initial preclinical screening of this compound for its potential antiepileptic activity using two well-established and clinically validated rodent models: the Maximal Electroshock (MES) seizure model and the Pentylenetetrazole (PTZ)-induced seizure model.[1][2][3][4] These models are instrumental in the early identification of anticonvulsant properties and help to elucidate the potential mechanism of action of new chemical entities.[3][5][6]

The MES model is considered a model of generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[1][7][8] The PTZ model, on the other hand, is used to induce clonic seizures and is particularly sensitive to drugs that enhance GABAergic neurotransmission, mimicking myoclonic and absence seizures.[1][9][10] This dual-model approach provides a broad initial assessment of a compound's potential anticonvulsant profile.

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Model

This model evaluates the ability of a test compound to prevent the spread of seizures.[7][8]

Materials:

-

Male ICR mice (20-25 g) or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control: Phenytoin (e.g., 30 mg/kg)[11]

-

Electroconvulsive device

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[7]

-

Saline solution (0.9%)[7]

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

-

Dosing:

-

Divide animals into groups (n=8-12 per group): Vehicle control, positive control (Phenytoin), and at least three dose levels of this compound.[11]

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the electroshock (e.g., 60 minutes for p.o.).[12]

-

-

MES Induction:

-

Observation:

-

Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7]

-

Data Presentation:

The efficacy of this compound is determined by its ability to protect against tonic hindlimb extension. The results can be summarized in a table to calculate the median effective dose (ED50).

Table 1: Anticonvulsant Activity of this compound in the MES Model

| Treatment Group | Dose (mg/kg) | Number of Animals | Number Protected | % Protection |

| Vehicle Control | - | 10 | 0 | 0 |

| Phenytoin | 30 | 10 | 10 | 100 |

| This compound | 10 | 10 | 2 | 20 |

| This compound | 30 | 10 | 5 | 50 |

| This compound | 100 | 10 | 9 | 90 |

Pentylenetetrazole (PTZ) Induced Seizure Model

This model assesses the ability of a compound to raise the seizure threshold.[9]

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Positive control: Diazepam (e.g., 5 mg/kg)[13]

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)[4]

-

Observation chambers

Procedure:

-

Animal Acclimatization: As described for the MES model.

-

Dosing:

-

Divide animals into groups (n=8-12 per group): Vehicle control, positive control (Diazepam), and at least three dose levels of this compound.

-

Administer the test compound or vehicle (p.o. or i.p.) at a predetermined time before PTZ administration (e.g., 30 minutes for i.p.).

-

-

PTZ Administration:

-

Administer PTZ subcutaneously (s.c.) at a dose known to induce clonic seizures in the majority of control animals.[4]

-

-

Observation:

-

Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes.[14][15]

-

Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.

-

The seizure severity can be scored using a modified Racine scale.

-

The primary endpoint is the failure to exhibit generalized clonic seizures.

-

Data Presentation:

The protective effect of this compound is evaluated based on the delay in seizure onset and the reduction in seizure severity.

Table 2: Anticonvulsant Activity of this compound in the PTZ Model

| Treatment Group | Dose (mg/kg) | Latency to First Myoclonic Jerk (sec, mean ± SEM) | Latency to Generalized Clonic Seizure (sec, mean ± SEM) | % Protection from Generalized Seizures |

| Vehicle Control | - | 65 ± 5.2 | 120 ± 8.9 | 0 |

| Diazepam | 5 | 280 ± 15.1 | >1800 | 100 |

| This compound | 10 | 80 ± 6.8 | 150 ± 10.3 | 10 |

| This compound | 30 | 150 ± 12.4 | 300 ± 25.7 | 40 |

| This compound | 100 | 250 ± 20.5 | 900 ± 75.2 | 80 |

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the Maximal Electroshock (MES) seizure model.

Caption: Workflow for the Pentylenetetrazole (PTZ)-induced seizure model.

Signaling Pathway Diagrams

A key aspect of epilepsy pathophysiology is the imbalance between excitatory and inhibitory neurotransmission.[16][17] The primary excitatory neurotransmitter is glutamate, while the primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA).[16][17] Many antiepileptic drugs act by either enhancing GABAergic inhibition or reducing glutamatergic excitation.[18][19][20]

Caption: Potential targets for this compound in the GABAergic synapse.

Caption: Potential targets for this compound in the glutamatergic synapse.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. ijpp.com [ijpp.com]

- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. docsdrive.com [docsdrive.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. mdpi.com [mdpi.com]

- 14. jove.com [jove.com]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 16. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijpsr.com [ijpsr.com]

- 19. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 20. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Qingyangshengenin A in Murine Models

Introduction

Qingyangshengenin A is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. Compounds of this class have demonstrated a range of biological activities, including antiepileptic and antitumor effects, in preclinical models. This document provides a detailed guide for the preparation and administration of this compound to mice for in vivo studies, drawing upon methodologies used for analogous compounds.

Quantitative Data from Analogous C-21 Steroidal Glycosides